5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
Description
This compound is a bis-oxadiazole derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethylphenyl group and a methylene-linked 1,2,4-oxadiazole moiety. The latter oxadiazole ring is further substituted at position 3 with a 4-(methylsulfanyl)phenyl group. Its structure combines aromatic, electron-deficient heterocycles (oxadiazoles) with sulfur-containing and alkyl substituents, which are known to influence solubility, electronic properties, and biological interactions .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-4-5-15(10-13(12)2)20-23-22-18(25-20)11-17-21-19(24-26-17)14-6-8-16(27-3)9-7-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVBKVPZYKUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common approach is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole rings can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, sulfuric acid, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of oxadiazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Oxadiazole Derivatives
Biological Activity
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by two oxadiazole rings and multiple substituents that contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of oxadiazole derivatives have been widely studied, with findings indicating various pharmacological effects including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that related oxadiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A-431 (skin cancer) cells.
- Anti-inflammatory Effects : Certain oxadiazoles have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:
- Inhibition of Enzymatic Activity : Some studies indicate that oxadiazole derivatives can inhibit specific enzymes related to cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, contributing to their cytotoxic effects on cancer cells.
Research Findings and Case Studies
Several studies have provided insights into the biological activity of similar oxadiazole compounds:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
